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molecular formula C14H10N2O B1330090 4-Phenylphthalazin-1(2H)-one CAS No. 5004-45-5

4-Phenylphthalazin-1(2H)-one

Cat. No. B1330090
M. Wt: 222.24 g/mol
InChI Key: XCJLBNVENUPHEA-UHFFFAOYSA-N
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Patent
US08541428B2

Procedure details

A mixture of 2-benzoyl-benzoic acid N′,N′-dimethyl-hydrazide 17 (1 mmol) and H2NNH2.H2O (18 mmol) was stirred for 2 hrs at 100° C. After the excess hydrazine was removed under reduced pressure, the crude product was purified by chromatography on silica gel ((1:2) EtOAc:hexane) to give the desired product in 95% yield.
Name
2-benzoyl-benzoic acid N′,N′-dimethyl-hydrazide
Quantity
1 mmol
Type
reactant
Reaction Step One
Quantity
18 mmol
Type
reactant
Reaction Step One
Yield
95%

Identifiers

REACTION_CXSMILES
C[N:2](C)[NH:3][C:4](=[O:19])[C:5]1[CH:10]=[CH:9][CH:8]=[CH:7][C:6]=1[C:11](=O)[C:12]1[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1.NN.O>>[C:12]1([C:11]2[C:6]3[C:5](=[CH:10][CH:9]=[CH:8][CH:7]=3)[C:4](=[O:19])[NH:3][N:2]=2)[CH:17]=[CH:16][CH:15]=[CH:14][CH:13]=1 |f:1.2|

Inputs

Step One
Name
2-benzoyl-benzoic acid N′,N′-dimethyl-hydrazide
Quantity
1 mmol
Type
reactant
Smiles
CN(NC(C1=C(C=CC=C1)C(C1=CC=CC=C1)=O)=O)C
Name
Quantity
18 mmol
Type
reactant
Smiles
NN.O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
100 °C
Stirring
Type
CUSTOM
Details
was stirred for 2 hrs at 100° C
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
After the excess hydrazine was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
the crude product was purified by chromatography on silica gel ((1:2) EtOAc:hexane)

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C1(=CC=CC=C1)C1=NNC(C2=CC=CC=C12)=O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 95%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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